Cas no 62248-43-5 (Benzene, 1-(1-methylethoxy)-4-(4-nitrophenoxy)-)
62248-43-5 structure
Product Name:Benzene, 1-(1-methylethoxy)-4-(4-nitrophenoxy)-
CAS No:62248-43-5
MF:C15H15NO4
MW:273.283904314041
CID:452514
PubChem ID:12337944
Update Time:2025-04-19
Benzene, 1-(1-methylethoxy)-4-(4-nitrophenoxy)- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-(1-methylethoxy)-4-(4-nitrophenoxy)-
- 1-nitro-4-(4-propan-2-yloxyphenoxy)benzene
- 62248-43-5
- DTXSID90491600
- 1-Nitro-4-{4-[(propan-2-yl)oxy]phenoxy}benzene
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- Inchi: 1S/C15H15NO4/c1-11(2)19-13-7-9-15(10-8-13)20-14-5-3-12(4-6-14)16(17)18/h3-11H,1-2H3
- InChI Key: DRAZSNUDROIPIP-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)OC1C=CC(=CC=1)[N+](=O)[O-])C(C)C
Computed Properties
- Exact Mass: 273.10015
- Monoisotopic Mass: 273.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 64.3Ų
Experimental Properties
- PSA: 61.6
Benzene, 1-(1-methylethoxy)-4-(4-nitrophenoxy)- Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
62248-43-5 (Benzene, 1-(1-methylethoxy)-4-(4-nitrophenoxy)-) Related Products
- 100-29-8(1-Ethoxy-4-nitrobenzene)
- 7244-77-1(P-Nitrophenyl Propyl Ether)
- 22483-40-5(1-(2-Methoxyethoxy)-4-nitrobenzene)
- 621-52-3(3-Nitrophenetole)
- 16365-27-8(2-(p-Nitrophenoxy)ethanol)
- 2109-72-0(1-tert-Butoxy-4-nitrobenzene)
- 26455-31-2(1-Isopropoxy-4-nitrobenzene)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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